molecular formula C20H14ClFN6O2 B2777505 8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921828-60-6

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2777505
CAS No.: 921828-60-6
M. Wt: 424.82
InChI Key: HOXFRYKIYPRXHN-UHFFFAOYSA-N
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Description

8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C20H14ClFN6O2 and its molecular weight is 424.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis of halogenated purines and pseudopurines, including derivatives with aryl-substituted 1,2,3-triazoles, demonstrating their potential cytostatic effects and selective inhibitory effects on cancer cells, such as non-small cell lung cancer A549. This highlights the compound's role in targeting molecular processes related to cancer cell proliferation and apoptosis induction (Bistrović et al., 2017).

  • Studies on the structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have provided insights into the molecular conformation and planarity of these compounds, which are essential for understanding their biological activity and potential drug development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential Therapeutic Applications

  • The compound's derivatives have shown promising results as potential antifungal agents, with specific derivatives synthesized and characterized for their pharmacologically relevant physicochemical properties. These studies indicate the compound's versatility and potential in developing treatments against fungal infections (Volkova, Levshin, & Perlovich, 2020).

  • In the context of corrosion inhibition, derivatives of the compound have been evaluated for their efficiency in protecting mild steel in acidic media, showcasing its utility beyond pharmaceuticals and into industrial applications. This research underscores the compound's multifaceted applications and the importance of understanding its interactions with different materials (Lagrenée et al., 2002).

Properties

IUPAC Name

8-(2-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-6-2-5-9-14(11)22)19-25-24-16(28(18)19)12-7-3-4-8-13(12)21/h2-9H,10H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXFRYKIYPRXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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